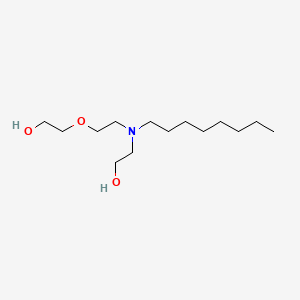
PEG-3 caprylamine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
PEG-3 caprylamine, also known as 2-{2-(2-hydroxyethoxy)ethylamino}ethanol, is a chemical compound with the molecular formula C14H31NO3. It is a derivative of polyethylene glycol (PEG) and caprylamine, combining the properties of both components. This compound is known for its surfactant properties, making it useful in various industrial and scientific applications .
Preparation Methods
Synthetic Routes and Reaction Conditions
PEG-3 caprylamine is synthesized through a reaction between polyethylene glycol and caprylamine. The process involves the following steps:
Reaction of Polyethylene Glycol with Caprylamine: Polyethylene glycol is reacted with caprylamine in the presence of a catalyst.
Industrial Production Methods
In industrial settings, the production of this compound follows similar synthetic routes but on a larger scale. The reaction conditions are optimized to ensure high yield and purity. The use of automated systems and continuous flow reactors can enhance the efficiency of the production process .
Chemical Reactions Analysis
Types of Reactions
PEG-3 caprylamine undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups in this compound can be oxidized to form aldehydes or carboxylic acids.
Reduction: The compound can be reduced to form primary or secondary amines.
Substitution: The amino group in this compound can undergo substitution reactions with various electrophiles
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and chromium trioxide (CrO3).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) and sodium borohydride (NaBH4) are used.
Substitution: Electrophiles such as alkyl halides and acyl chlorides are commonly used in substitution reactions.
Major Products Formed
Oxidation: Formation of aldehydes or carboxylic acids.
Reduction: Formation of primary or secondary amines.
Substitution: Formation of substituted amines or ethers.
Scientific Research Applications
PEG-3 caprylamine has a wide range of applications in scientific research, including:
Mechanism of Action
PEG-3 caprylamine exerts its effects through its surfactant properties. The compound reduces the surface tension between different phases, allowing for better mixing and stabilization of emulsions. The molecular targets include hydrophobic and hydrophilic surfaces, where this compound forms a protective layer, preventing aggregation and enhancing solubility .
Comparison with Similar Compounds
Similar Compounds
PEG-2 caprylamine: Similar structure but with a shorter polyethylene glycol chain.
PEG-4 caprylamine: Similar structure but with a longer polyethylene glycol chain.
PEG-3 laurylamine: Similar structure but with a different alkyl chain (lauryl instead of capryl)
Uniqueness
PEG-3 caprylamine is unique due to its specific balance of hydrophilic and hydrophobic properties, making it particularly effective as a surfactant in various applications. Its specific chain length and functional groups provide optimal performance in stabilizing emulsions and enhancing solubility compared to other similar compounds .
Properties
CAS No. |
119524-12-8 |
|---|---|
Molecular Formula |
C14H31NO3 |
Molecular Weight |
261.40 g/mol |
IUPAC Name |
2-[2-(2-hydroxyethoxy)ethyl-octylamino]ethanol |
InChI |
InChI=1S/C14H31NO3/c1-2-3-4-5-6-7-8-15(9-11-16)10-13-18-14-12-17/h16-17H,2-14H2,1H3 |
InChI Key |
CHGRVRCHXOZULD-UHFFFAOYSA-N |
Canonical SMILES |
CCCCCCCCN(CCO)CCOCCO |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
















